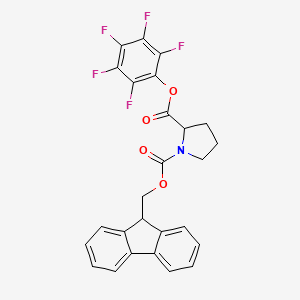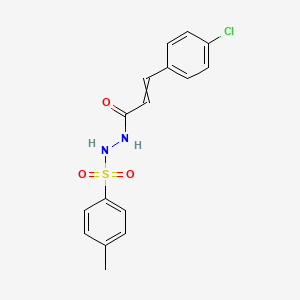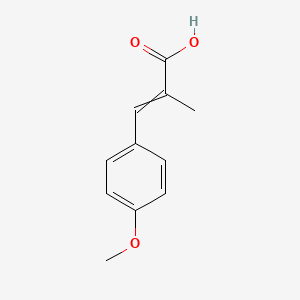
3-(4-Methoxyphenyl)-2-methylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2-methylacrylic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylacrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylacrylic acid can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with methylacrylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenyl)-2-methylacrylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenyl)-2-methylpropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-methylacrylic acid
Reduction: 3-(4-Methoxyphenyl)-2-methylpropanol
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(4-Methoxyphenyl)-2-methylacrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-2-methylacrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-2-methylpropanol: Reduced form of the compound with an alcohol group.
4-Methoxyphenylacetic acid: Lacks the methylacrylic acid moiety but contains the methoxyphenyl group.
Uniqueness
3-(4-Methoxyphenyl)-2-methylacrylic acid is unique due to its combination of a methoxy group and a methylacrylic acid moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFLSABYBJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)
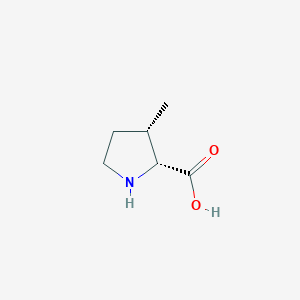
![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)
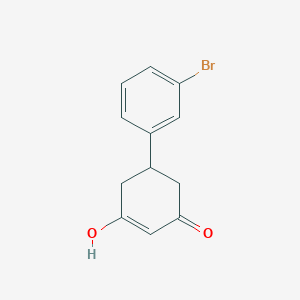
![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)

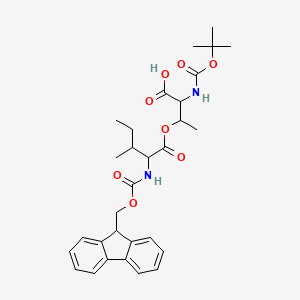
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512893.png)
![2-[2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12512899.png)
![7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12512901.png)
